molecular formula C52H44F12FeO2P2 B13411548 [(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)

[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)

Cat. No.: B13411548
M. Wt: 1046.7 g/mol
InChI Key: SFEINFLBDYXNGU-ZZMWOFSUSA-N
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Description

The compound “[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)” is an organometallic complex that features iron as its central metal atom This compound is characterized by its intricate structure, which includes multiple aromatic rings and phosphane ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of iron with the specified ligands. The process may include:

    Ligand Preparation: Synthesizing the phosphane and cyclopentadienyl ligands separately.

    Coordination Reaction: Reacting the ligands with an iron precursor, such as iron(II) chloride, under controlled conditions.

    Purification: Isolating the desired product through techniques like crystallization or chromatography.

Industrial Production Methods

Industrial production of such organometallic compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Phosphines, carbonyl compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions may result in new organometallic compounds with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: This compound can serve as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Material Science: It can be used in the development of new materials with unique electronic and magnetic properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in studying biological processes at the molecular level.

Industry

    Chemical Manufacturing: Employed in the synthesis of fine chemicals and intermediates.

    Electronics: Utilized in the production of electronic components due to its conductive properties.

Mechanism of Action

The compound exerts its effects through the interaction of its iron center with various molecular targets. The phosphane and cyclopentadienyl ligands play a crucial role in stabilizing the iron center and facilitating its reactivity. The specific pathways involved depend on the type of reaction and the conditions under which it occurs.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: Another iron-based organometallic compound with a simpler structure.

    Iron Carbonyls: Compounds like iron pentacarbonyl, which feature carbonyl ligands instead of phosphane ligands.

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple trifluoromethyl and methoxy groups, which can significantly influence its reactivity and applications compared to simpler organometallic compounds.

Properties

Molecular Formula

C52H44F12FeO2P2

Molecular Weight

1046.7 g/mol

IUPAC Name

[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;/q2*-1;+2/b40-39+;;

InChI Key

SFEINFLBDYXNGU-ZZMWOFSUSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)P([C-]\2C=CC=C/C2=C\3/C=CC=C3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P([C-]2C=CC=CC2=C3C=CC=C3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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